2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE
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Overview
Description
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methyl-imidazolyl group, and a malononitrile moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE typically involves the reaction of 2-fluorobenzyl bromide with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler analog with a similar nitrile group but lacking the fluorophenyl and imidazolyl groups.
2-(2-Fluorobenzyl)malononitrile: Similar structure but without the hydroxy-methyl-imidazolyl group.
Uniqueness
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C14H11FN4O |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)-(4-hydroxy-2-methyl-1H-imidazol-5-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13(14(20)19-8)12(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,12,20H,1H3,(H,18,19) |
InChI Key |
QGKSCWIZDIWFFI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Canonical SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Origin of Product |
United States |
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